molecular formula C14H14N2O3 B4796659 N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE

N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B4796659
M. Wt: 258.27 g/mol
InChI Key: XUSRVYDYTNRZRJ-UHFFFAOYSA-N
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Description

N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE is an organic compound with a complex structure that includes a furan ring, a carbamoyl group, and a phenyl group

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological molecules, which in turn would depend on its structure and the specific environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran with a carbamoyl chloride derivative in the presence of a base to form the intermediate product. This intermediate is then reacted with a phenylamine derivative under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Nitro- or halogen-substituted phenyl derivatives.

Scientific Research Applications

N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-FURAMIDE can be compared with other similar compounds, such as:

    N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-THIOPHENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-CARBAMOYLPHENYL)-2,5-DIMETHYL-3-PYRIDAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8-7-11(9(2)19-8)14(18)16-12-6-4-3-5-10(12)13(15)17/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSRVYDYTNRZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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